4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one
Description
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a coumarin-derived compound featuring a benzofuran substituent at the 4-position of the coumarin core. The structure combines a 7-methoxycoumarin scaffold with a fluorinated and methylated benzofuran moiety, which likely enhances its electronic and steric properties. Coumarins are known for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects .
Properties
IUPAC Name |
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAWEODVELTDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as fluorine gas or methyl iodide in the presence of catalysts.
Coupling with Chromenone: The benzofuran derivative is then coupled with a chromenone precursor using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine, methyl, or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran or chromenone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer cell lines such as MCF-7.
Mechanism of Action:
- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: It disrupts the cell cycle at the S phase, preventing proliferation.
Case Study: Breast Cancer
In a study examining its effects on MCF-7 cells:
- IC50 Value: The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).
- Mechanism: It was suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation .
| Compound | IC50 (µM) | Standard Treatment IC50 (µM) |
|---|---|---|
| 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one | 1.30 | 17.25 (SAHA) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Inhibition Profile:
Preliminary results suggest it may possess activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against:
- Staphylococcus aureus
- Escherichia coli
These findings indicate that derivatives of this compound could be explored further for their potential use in treating bacterial infections.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Positive |
| Escherichia coli | Positive |
Mechanism of Action
The mechanism of action of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Fluorine and Methyl Substitutions: The 5-fluoro and 3-methyl groups on the benzofuran moiety in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like the 7-methylcoumarin-benzofuran hybrid .
- Enzyme Inhibition : The oxadiazole-linked coumarin (CD-66) highlights the importance of heterocyclic linkers in targeting enzymes like α-glucosidase, a feature absent in the target compound but relevant for future modifications .
Physicochemical and Computational Insights
- Lipophilicity: The fluorine atom increases electronegativity and may improve membrane permeability compared to non-fluorinated analogs .
- Molecular Interactions : Cocrystal structures (e.g., 3F8E in ) reveal that coumarins with extended side chains (e.g., hydroxymethylbutyl) form hydrogen bonds with enzyme active sites, suggesting that the benzofuran group in the target compound could similarly engage in hydrophobic interactions .
Biological Activity
The compound 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a benzofuran derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran moiety and a chromenone framework, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing promising results in areas such as anti-inflammatory, antioxidant, and anticancer effects.
1. Anti-inflammatory Activity
Research has shown that the compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 1: Anti-inflammatory Assay Results
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | Inhibition of COX-2 and LOX pathways |
| Allopurinol | 5.43 | Standard control |
The IC50 value indicates the concentration required to inhibit 50% of the target activity, with lower values representing higher potency.
2. Antioxidant Activity
The compound also displays notable antioxidant activity. In cell-free assays, it was able to scavenge free radicals effectively, indicating its potential use as a protective agent against oxidative stress.
Table 2: Antioxidant Activity Assessment
3. Anticancer Properties
In cancer research, the compound has shown efficacy against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Table 3: Anticancer Efficacy on Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 7.9 ± 2.6 | Induction of apoptosis |
| MCF-7 (breast cancer) | 4.5 ± 1.9 | Cell cycle arrest |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for prostaglandin and leukotriene synthesis.
- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Inflammation : A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, supporting its anti-inflammatory potential.
- Cancer Treatment Exploration : In vitro studies using human cancer cell lines have shown that treatment with this compound leads to a decrease in cell viability and an increase in apoptotic markers.
Q & A
Q. How to design a high-throughput crystallography pipeline for derivatives of this compound?
- Methodological Answer : Automated crystallization screens (e.g., Hampton Research Crystal Screen) with 96-well plates identify optimal conditions (e.g., benzene evaporation for needle-like crystals) . Data collection pipelines using synchrotron radiation (e.g., 0.5 Å resolution) paired with SHELXD for phase solution accelerate structure determination .
Q. What role does the 5-fluoro group play in stabilizing intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
